![molecular formula C9H13N3OS B1367580 N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide CAS No. 104617-51-8](/img/structure/B1367580.png)
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
Overview
Description
“N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide” is a chemical compound with the empirical formula C9H13N3OS . Its molecular weight is 211.28 . This compound is in solid form .
Molecular Structure Analysis
The SMILES string of this compound is CC(NC1CCC2=C(SC(N)=N2)C1)=O
. The InChI key is QXKCTWPNUINDQK-UHFFFAOYSA-N
.
Chemical Reactions Analysis
The compounds containing a new scaffold, tetrahydrobenzo, disrupted the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide” include a density of 1.3±0.1 g/cm3 . The compound is not applicable for flash point .
Scientific Research Applications
Pharmacological Activity
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide and its derivatives have shown promising results in various pharmacological studies. For instance:
- Antitumor Activity : Certain derivatives of N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide were evaluated for their antitumor activity. Specifically, compounds showed considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
- Analgesic Activity : Synthesized acetamide derivatives were investigated for their potential analgesic properties using various tests. These compounds demonstrated significant analgesic effects in the tested models (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).
- Antimicrobial Evaluation : Some compounds synthesized from N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide showed good antimicrobial potential, with significant activity against various bacterial and fungal strains (Pawar, Kale, Zori, & Dorugade, 2021).
Chemical Synthesis and Modification
The chemical structure and synthesis of N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide and its derivatives have been a focus of research, leading to a variety of applications:
- Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, such as substituted imidazole, triazin, and thiazolidine (Mahmood & Ahmad, 2020).
- Anticholinesterase Activity and Cytotoxicity : Amide derivatives were synthesized and evaluated for their anticholinesterase properties. Some compounds showed potent anticholinesterase activity (Altıntop, Kaplancıklı, Ozdemir, Turan-Zitouni, Temel, & Akalın, 2012).
- Complexes with Pd(II) and Pt(II) : N-acetamide complexes of Pd(II) and Pt(II) were prepared and characterized, showing potential anticancer effects against various cancer cell lines (Al‐Janabi, Al-Jumaili, Saeed, Abd, & Sinn, 2020).
Other Biological Activities
Research has also explored other biological applications of this compound:
- Photophysical Properties : The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals were studied, providing insights into their potential applications in materials science (Balijapalli et al., 2017).
- Ligand-Protein Interactions : Studies have also focused on understanding the ligand-protein interactions of benzothiazolinone acetamide analogs, which could be relevant for drug development (Mary et al., 2020).
Mechanism of Action
Target of Action
The primary targets of N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide are currently unknown . This compound is a unique chemical that is provided to early discovery researchers for further study .
Mode of Action
It’s known that the compound has a benzothiazole ring-system, which is a common structural motif in many biologically active compounds .
Pharmacokinetics
The compound has a molecular weight of 211.28 g/mol .
Action Environment
Like all chemicals, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
properties
IUPAC Name |
N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h6H,2-4H2,1H3,(H2,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKCTWPNUINDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546341 | |
Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104617-51-8 | |
Record name | N-(2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104617-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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